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Compound of Interest

Compound Name: 3-Chloro-5-nitroaniline

CAS No.: 5344-44-5

Cat. No.: B1584287 Get Quote

A Critical Scaffold in Kinase Inhibitor Design &
Medicinal Chemistry
Executive Summary
3-Chloro-5-nitroaniline (CAS 5344-44-5) is a high-value aromatic building block, distinct from

its isomers due to its specific meta-substitution pattern. This structural arrangement renders it

indispensable in the synthesis of Type II kinase inhibitors, particularly those targeting EGFR

(T790M mutants) and various antimalarial kinases. Its utility lies in the electronic and steric

properties of the 3-chloro substituent, which often occupies hydrophobic pockets in protein

active sites, while the 5-nitro group serves as a latent amine functionality for subsequent urea

or amide bond formation.

This guide provides a comprehensive technical analysis of the compound's synthesis,

physicochemical properties, and application in drug discovery, adhering to strict safety and

scientific integrity standards.

Chemical Profile & Physicochemical Properties[1][2][3]
[4][5][6][7]
The meta-positioning of the electron-withdrawing nitro and chloro groups creates a unique

electronic environment for the amine, reducing its nucleophilicity compared to aniline but

maintaining sufficient reactivity for cross-coupling or acylation.
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Property Value / Description Source Reliability

Appearance
Yellow to orange crystalline

powder
High (Verified)

Melting Point 133–135 °C High (Experimental)

Boiling Point
~332 °C (Predicted at 760

mmHg)
Medium (Calculated)

Density 1.49 g/cm³ Medium (Predicted)

Solubility

Soluble in DMSO, Methanol,

Ethyl Acetate; Insoluble in

Water

High

pKa (Conjugate Acid)
~2.5 (Weak base due to EWG

influence)
High (Theoretical)

LogP 1.88 High

Synthetic Engineering: Selective Reduction Protocols
The primary challenge in synthesizing 3-Chloro-5-nitroaniline is chemoselectivity. The

precursor, 1-chloro-3,5-dinitrobenzene, contains two identical nitro groups. Reducing both

yields the diamine, while reducing neither yields no product. The goal is the precise reduction

of one nitro group.

Method A: Zinin Reduction (Sulfide-Mediated)
This is the classical, robust method for laboratory-scale preparation. The mechanism relies on

the electron-withdrawing nature of the first nitro group facilitating the reduction, while the

resulting amine (electron-donating) deactivates the ring toward further reduction under

controlled conditions.

Protocol:

Dissolution: Dissolve 1-chloro-3,5-dinitrobenzene (1.0 eq) in Ethanol (12 mL/g).

Reagent Prep: Prepare a solution of Sodium Sulfide Nonahydrate (
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) or Ammonium Sulfide (2.5 eq) in water.

Addition: Heat the ethanolic solution to reflux. Add the sulfide solution dropwise over 30

minutes. Note: Rapid addition leads to di-reduction.

Reflux: Maintain reflux for 1–2 hours. Monitor via TLC (Mobile phase: 20% Ethyl Acetate in

Hexanes).

Workup: Cool to room temperature. Pour into ice water. The mono-reduced product often

precipitates. If not, extract with Ethyl Acetate.

Purification: Recrystallization from Ethanol/Water or Flash Column Chromatography (SiO₂,

10-20% EtOAc/Hexanes).

Method B: Catalytic Hydrogenation (Ru-SnOx/Al₂O₃)
For industrial scalability, sulfide waste is undesirable. Heterogeneous catalysis using

Ruthenium supported on Tin-modified Alumina offers high selectivity (>97%) for the mono-nitro

reduction.

Key Parameters:

Catalyst: Ru-SnOx/Al₂O₃ (Sn modulates the Ru active site to prevent over-reduction).

Conditions: 4 MPa

, 100°C, Ethanol solvent.

Mechanism: The SnOx species creates an electronic environment on the Ru surface that

favors the adsorption of the highly electron-deficient dinitro species over the mono-amine

product.

Visualization: Synthetic Logic
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Caption: Chemoselective reduction pathway prioritizing mono-amine formation via Zinin

reduction logic.

Applications in Medicinal Chemistry
3-Chloro-5-nitroaniline is a "privileged structure" in the design of Type II Kinase Inhibitors.

These inhibitors bind to the inactive conformation (DFG-out) of the kinase, often requiring a

specific hydrophobic moiety to occupy the allosteric pocket created by the activation loop

movement.

Mechanism of Action in Drug Design
Hydrophobic Anchor (3-Cl): The chlorine atom at the 3-position forms favorable halogen

bonds or hydrophobic interactions within the "selectivity pocket" of the kinase.

Linker Formation (Amine): The aniline amine is typically reacted with isocyanates to form a

diarylurea core (common in drugs like Sorafenib).

Latent Functionality (5-NO₂): The nitro group is stable during the initial coupling but can be

subsequently reduced to an amine to attach solubilizing tails (e.g., piperazine moieties) in

the final steps of API synthesis.

Case Study: Antimalarial & EGFR Inhibitors Recent SAR (Structure-Activity Relationship)

studies demonstrate that replacing the 3-Cl group with Hydrogen or Fluorine significantly drops

potency against Plasmodium falciparum kinases, confirming the critical role of the chlorine

atom in occupying the hydrophobic pocket.

Visualization: Drug Discovery Workflow
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Caption: Workflow for converting the scaffold into a functional Type II Kinase Inhibitor.

Analytical Characterization
Validating the identity of 3-Chloro-5-nitroaniline requires distinguishing it from its isomers

(e.g., 2-chloro-4-nitroaniline).

¹H NMR Interpretation (300 MHz, DMSO-d₆): The molecule has C₂v-like symmetry elements

but is distinct. Expect three aromatic signals in the downfield region due to the electron-

withdrawing groups.

δ ~7.4–7.5 ppm (s, 1H): Proton between Cl and NO₂ (Most deshielded, H-4 position relative

to amine as 1).

δ ~7.3 ppm (s, 1H): Proton between NO₂ and NH₂.
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δ ~6.9–7.0 ppm (s, 1H): Proton between Cl and NH₂.

δ ~5.8–6.0 ppm (br s, 2H): Amine protons (

), exchangeable with

.

Mass Spectrometry (LC-MS):

Ionization: ESI+

Molecular Ion:

(for ³⁵Cl) and

(for ³⁷Cl) in a 3:1 ratio, confirming the presence of one chlorine atom.

Safety & Handling (MSDS Summary)
Signal Word: DANGER

Acute Toxicity: Fatal if swallowed (H300), in contact with skin (H310), or inhaled (H330). The

nitroaniline moiety is a potent methemoglobinemia inducer.

Target Organs: Blood (Methemoglobin), Liver.

Environmental: Toxic to aquatic life with long-lasting effects (H411).

Mandatory PPE:

Respiratory: Full-face respirator with P100/Organic Vapor cartridges.

Skin: Double nitrile gloves or Silver Shield® laminate gloves. Tyvek® suit recommended for

powder handling.

Engineering Controls: Handle only in a certified chemical fume hood.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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